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Compound of Interest
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Cat. No.: B1684547

An in-depth guide for researchers and drug development professionals on the clinical trial
performance of evofosfamide in pancreatic cancer, with a comparative look at standard-of-
care therapies.

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug that was investigated for the
treatment of various solid tumors, including pancreatic cancer. Its mechanism of action is
designed to target the hypoxic microenvironment characteristic of many tumors, a feature
associated with resistance to conventional chemotherapy and radiation. This guide provides a
comprehensive overview of the clinical trial results for evofosfamide in pancreatic cancer,
primarily focusing on the pivotal Phase Il MAESTRO study. The performance of evofosfamide
in combination with gemcitabine is compared with gemcitabine alone and contextualized with
the efficacy of another standard-of-care regimen, FOLFIRINOX.

Mechanism of Action

Evofosfamide is a 2-nitroimidazole-linked prodrug of the DNA-alkylating agent bromo-
isophosphoramide mustard (Br-IPM). Under normal oxygen conditions (normoxia), the prodrug
is relatively inert. However, in the hypoxic environment of a tumor, the 2-nitroimidazole trigger
undergoes reduction, leading to the release of the active cytotoxic Br-IPM. This active agent
then cross-links DNA, inducing cell death.[1][2]
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Caption: Mechanism of action of evofosfamide.

Clinical Trial Data: The MAESTRO Study

The primary evidence for evofosfamide in pancreatic cancer comes from the MAESTRO
(Metastatic Adenocarcinoma of the Pancreas Treated with Evofosfamide and Gemcitabine)
trial, a Phase lll, randomized, double-blind, placebo-controlled study.[3][4]

Efficacy Results

The MAESTRO trial did not meet its primary endpoint of statistically significant improvement in
overall survival (OS) for the evofosfamide plus gemcitabine arm compared to the placebo plus
gemcitabine arm.[3] However, there was a statistically significant improvement in progression-

free survival (PFS).
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Evofosfamide Placebo + )
Hazard Ratio

Endpoint + Gemcitabine = Gemcitabine p-value
(95% CiI)
(n=346) (n=347)
Median Overall
) 8.7 months 7.6 months 0.84 (0.71-1.01) 0.059
Survival (OS)
Median
Progression-Free 5.5 months 3.7 months 0.77 (0.65-0.92) 0.004
Survival (PFS)
Objective )
Odds Ratio: 1.31
Response Rate 19% 15% 0.18
(0.88 - 1.95)
(ORR)
] Odds Ratio: 1.90
Confirmed ORR 15% 9% 0.009

(1.16 - 3.12)

Table 1: Efficacy outcomes from the MAESTRO trial.

Safety Profile

The addition of evofosfamide to gemcitabine resulted in a higher incidence of hematologic
adverse events.
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Adverse Event (Grade =3)

Evofosfamide +
Gemcitabine

Placebo + Gemcitabine

Neutropenia

32.5%

Not specified

Thrombocytopenia

More frequent

Less frequent

Anemia More frequent Less frequent
Nausea Similar across arms Similar across arms
Decreased Appetite Similar across arms Similar across arms
Vomiting Similar across arms Similar across arms
AEs leading to death 9% 11%
AEs leading to treatment

17.9% 15.6%

discontinuation

Table 2: Key adverse events in the MAESTRO trial.

Comparison with Standard of Care: Gemcitabine

and FOLFIRINOX

While the MAESTRO trial provides a direct comparison of evofosfamide plus gemcitabine

against gemcitabine alone, it is also useful to compare these results indirectly with another

standard-of-care regimen for metastatic pancreatic cancer, FOLFIRINOX (a combination of 5-

fluorouracil, leucovorin, irinotecan, and oxaliplatin). It is important to note that there have been

no direct head-to-head clinical trials of evofosfamide versus FOLFIRINOX.
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. Median
. Median Overall . Key Grade 3/4
Treatment Regimen . Progression-Free o
Survival (OS) . Toxicities
Survival (PFS)

Evofosfamide + Neutropenia,

Gemcitabine 8.7 months 5.5 months Thrombocytopenia,

(MAESTRO) Anemia

Gemcitabine

(MAESTRO Control 7.6 months 3.7 months Hematologic toxicities

Arm)

FOLFIRINOX Neutropenia, Febrile

(PRODIGE 11.1 months 6.4 months Neutropenia,

4/ACCORD 11) Diarrhea, Fatigue

Gemcitabine

(PRODIGE _ o
6.8 months 3.3 months Hematologic toxicities

4/ACCORD 11

Control Arm)

Table 3: Indirect comparison of evofosfamide + gemcitabine with FOLFIRINOX.

Based on this indirect comparison, the FOLFIRINOX regimen appears to offer a greater
survival benefit than the evofosfamide and gemcitabine combination. However, FOLFIRINOX
is also associated with a higher rate of severe toxicities.

Experimental Protocols: MAESTRO Trial
Study Design

The MAESTRO trial was a Phase lll, international, randomized, double-blind, placebo-
controlled study.
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Caption: MAESTRO clinical trial workflow.
Key Eligibility Criteria

 Histologically or cytologically confirmed locally advanced unresectable or metastatic
pancreatic adenocarcinoma.
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» No prior chemotherapy for metastatic disease.

e ECOG performance status of O or 1.

Treatment Administration

o Evofosfamide/Placebo: 340 mg/m2 administered intravenously on days 1, 8, and 15 of a 28-
day cycle.

o Gemcitabine: 1000 mg/m2 administered intravenously on days 1, 8, and 15 of a 28-day
cycle.

Conclusion

The clinical development of evofosfamide in pancreatic cancer did not demonstrate a
significant improvement in overall survival when added to gemcitabine in the Phase IlI
MAESTRO trial. While a statistically significant benefit in progression-free survival was
observed, this did not translate to a longer overall lifespan for patients. The addition of
evofosfamide to gemcitabine also led to an increase in hematologic toxicities.

An indirect comparison with FOLFIRINOX suggests that the latter remains a more effective
first-line treatment option for patients with good performance status, albeit with a more
challenging side-effect profile. The journey of evofosfamide highlights the complexities of
targeting the tumor microenvironment and the rigorous evaluation required for new therapeutic
agents in pancreatic cancer. Further research into hypoxia-activated prodrugs and their
potential combinations with other systemic therapies or radiation may still hold promise for this
challenging disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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